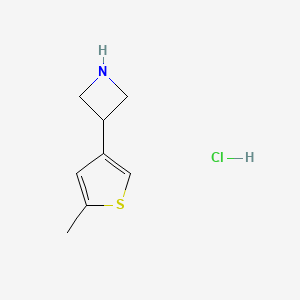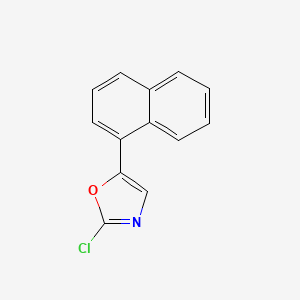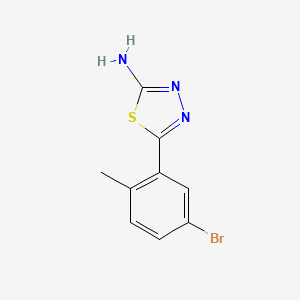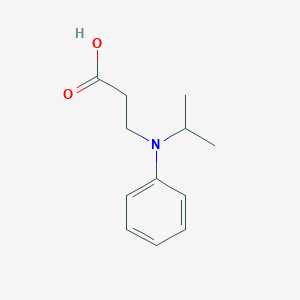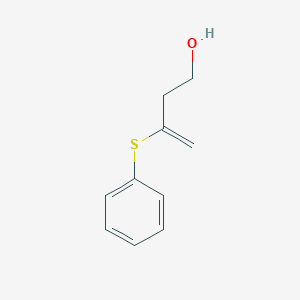
3-(Phenylsulfanyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-3-butenol is an organic compound characterized by the presence of a phenylthio group attached to a butenol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)-3-butenol typically involves the reaction of phenylthiol with butenol derivatives under controlled conditions. One common method includes the nucleophilic substitution of a halogenated butenol with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of 3-(Phenylthio)-3-butenol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylthio)-3-butenol undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted butenol derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylthio)-3-butenol finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Phenylthio)-3-butenol involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Phenylthio)-3-butenone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Phenylthio)-1-propanol: Similar structure but with a shorter carbon chain.
3-(Phenylthio)-2-butanol: Similar structure but with the phenylthio group attached to a different carbon atom.
Uniqueness: 3-(Phenylthio)-3-butenol is unique due to the specific positioning of the phenylthio group and the hydroxyl group on the butenol backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
109553-20-0 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3-phenylsulfanylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clave InChI |
RALBLXHAMFTZGW-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCO)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


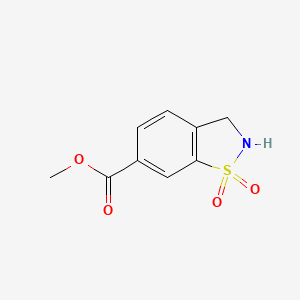
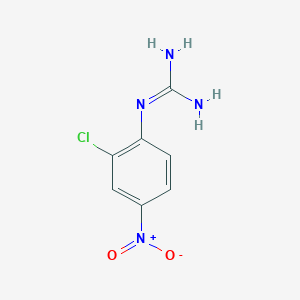
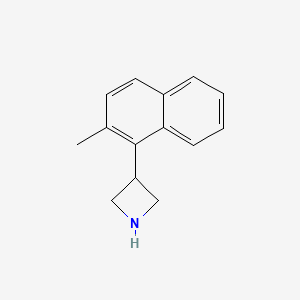
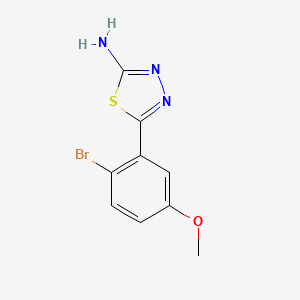
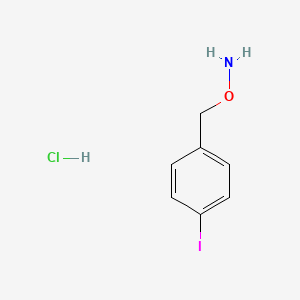
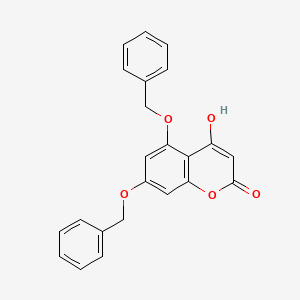

![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)

